2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 1178837-33-6
VCID: VC3395352
InChI: InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
SMILES: CCC1CCCN1C(=O)C(=O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

CAS No.: 1178837-33-6

Cat. No.: VC3395352

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid - 1178837-33-6

Specification

CAS No. 1178837-33-6
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Standard InChI Key PGATYKHTAGMWFI-UHFFFAOYSA-N
SMILES CCC1CCCN1C(=O)C(=O)O
Canonical SMILES CCC1CCCN1C(=O)C(=O)O

Introduction

Chemical Structure and Identification

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . The structure features a five-membered pyrrolidine ring with an ethyl group at position 2 and an oxoacetic acid group attached to the nitrogen at position 1.

The compound is uniquely identified by the following parameters:

ParameterValue
CAS Registry Number1178837-33-6
MDL NumberMFCD12773551
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol

The structural arrangement consists of the pyrrolidine ring serving as the core scaffold, with the ethyl group adding lipophilicity and the oxoacetic acid providing acidic functionality and potential for further derivatization.

Physical Properties

While specific experimental physical property data for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is limited in the available literature, we can make informed estimations based on structurally similar compounds. The closely related alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (CAS 67118-31-4), which shares the same molecular formula and weight, provides valuable comparative data .

PropertyValueSource
Physical StatePresumed solidBased on related structures
ColorLikely white to off-whiteBased on related structures
Melting PointEstimated 155-158°CBased on related structures
Boiling PointEstimated 371.0±25.0°CBased on related structures
DensityApproximately 1.227 g/cm³Based on related structures
SolubilityLikely slightly soluble in acetone, chloroform, and methanolBased on related structures
pKaEstimated 3.76±0.10Based on related structures
Recommended Storage2-8°CBased on related structures

It should be noted that these properties are estimated based on structural similarity and may vary for the actual compound. Definitive characterization would require specific experimental determination.

Signal WordGHS ClassificationUN NumberHazard ClassPacking Group
DangerH302, H319, H372, H41030779III

Hazard Statements

CodeDescription
H302Harmful if swallowed
H319Causes serious eye irritation
H372Causes damage to organs through prolonged or repeated exposure
H410Very toxic to aquatic life with long lasting effects

Precautionary Measures

CodePrecautionary Statement
P260Do not breathe dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P273Avoid release to the environment
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P314Get medical advice/attention if you feel unwell

These safety classifications indicate that the compound requires appropriate handling protocols, including the use of personal protective equipment, adequate ventilation, and proper disposal methods to minimize risks to human health and the environment.

Structural Comparison with Related Compounds

A comparative analysis with structurally similar compounds provides valuable insights into the distinctive features of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

CompoundCAS NumberMolecular FormulaStructural Relationship
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid1178837-33-6C₈H₁₃NO₃Target compound
alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (Levetiracetam impurity A)67118-31-4C₈H₁₃NO₃Structural isomer with different arrangement of the ethyl group

Although these compounds share the same molecular formula and weight, their structural differences likely result in distinct physical properties and reactivity profiles. In alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid, the ethyl group is positioned differently within the molecule, which alters its three-dimensional shape and potentially its biochemical interactions .

The structural similarities with Levetiracetam impurity A suggest potential relevance in pharmaceutical quality control and analytical chemistry, particularly in the context of antiepileptic drug production and analysis.

Analytical Methods and Characterization

Characterization of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid would typically employ multiple complementary analytical techniques. Based on standard procedures for similar compounds, the following methods would be appropriate:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would reveal the proton environments, including those of the ethyl group, pyrrolidine ring, and acid proton

    • ¹³C NMR would identify carbon signals including the distinctive carbonyl carbons

  • Infrared Spectroscopy (IR)

    • Would show characteristic absorption bands for:

      • Carboxylic acid O-H stretch (broad, 3300-2500 cm⁻¹)

      • C=O stretches for both the carboxylic acid and amide carbonyl groups (1700-1630 cm⁻¹)

      • C-N stretching of the pyrrolidine ring (1350-1250 cm⁻¹)

  • Mass Spectrometry (MS)

    • Would confirm the molecular weight (171.19) and provide fragmentation pattern information

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be valuable for assessing purity and for identification purposes, particularly in pharmaceutical contexts where the compound might be related to drug impurities .

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